2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid
Description
2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid is a benzimidazole derivative characterized by a phenyl ring substituted with an acetamido group at the para position and a carboxylic acid moiety at the 6th position of the benzimidazole core. The acetamido group (-NHCOCH₃) contributes to hydrogen-bonding interactions, while the carboxylic acid enhances water solubility and facilitates salt formation for pharmaceutical applications. This compound is structurally analogous to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or anticancer agents . Its synthesis typically involves condensation of substituted phenyl precursors with benzimidazole intermediates under acidic or catalytic conditions, followed by functional group modifications (e.g., esterification, as described in ) .
Properties
CAS No. |
404360-88-9 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-9(20)17-12-5-2-10(3-6-12)15-18-13-7-4-11(16(21)22)8-14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19)(H,21,22) |
InChI Key |
RWIXDLNETPALGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with p-Acetamidobenzoic Acid
One of the most direct approaches involves the condensation of o-phenylenediamine with p-acetamidobenzoic acid under acidic conditions to form the benzimidazole ring system with the acetamido substituent already present on the phenyl ring.
-
- Mix equimolar amounts of o-phenylenediamine and p-acetamidobenzoic acid in a strong acid medium such as hydrochloric acid, sulfuric acid, or o-phosphoric acid.
- Reflux the mixture for several hours (typically 4–8 hours) to promote cyclocondensation and ring closure.
- Cool the reaction mixture, neutralize with a base (e.g., ammonia solution), and isolate the precipitated benzimidazole derivative by filtration.
- Purify by recrystallization from ethanol or other suitable solvents.
Reacylation of Methylbenzimidazol-2-yl Carbamate Intermediates
An alternative method involves the synthesis of methylbenzimidazol-2-yl carbamate as an intermediate, followed by reacylation with acetic acid derivatives to introduce the acetamido group.
-
- Prepare methylbenzimidazol-2-yl carbamate by reacting o-phenylenediamine with methyl chloroformate or related reagents.
- Dissolve the carbamate intermediate in glacial acetic acid and heat at reflux (~117°C) for 8 hours to induce reacylation and formation of N-(1H-benzimidazol-2-yl) acetamide.
- After partial distillation of acetic acid, allow the mixture to cool and crystallize the product.
- Filter, wash, and dry the crystals.
Multi-Step Synthesis via Benzoyl Chloride Intermediates
For more complex derivatives, including those with additional substitutions, a multi-step approach involving benzoyl chloride intermediates is used.
-
- Synthesize 4-(2-chloroacetamido) benzoic acid by reacting p-aminobenzoic acid with chloroacetyl chloride in the presence of triethylamine.
- React this intermediate with 2-mercaptobenzimidazole to form 4-(2-(1H-benzimidazol-2-ylthio)acetamido) benzoic acid.
- Convert the acid to the corresponding benzoyl chloride using thionyl chloride.
- Finally, react the benzoyl chloride with substituted anilines or amines to obtain the target benzimidazole derivatives.
Use of Carbonyldiimidazole (CDI) Activation and Amide Formation
A modern approach involves activating carboxylic acid groups with 1,1′-carbonyldiimidazole (CDI) to form reactive intermediates that can be coupled with amines to form amides.
-
- React the benzimidazole carboxylic acid derivative with CDI in acetonitrile at 60°C for 8 hours to form an activated intermediate.
- Add the appropriate amine (e.g., 4-aminomethylbenzoate derivatives) and a base such as N,N-diisopropylethylamine (DIPEA), then stir at 80°C for 24 hours.
- Remove solvent, precipitate the product by adding water, filter, wash, and dry.
Green Chemistry and Solvent-Free Methods
Recent advances include solvent-free or green chemistry approaches using catalysts such as TiCl4 or ultrasonic irradiation to promote benzimidazole ring formation from o-phenylenediamine and substituted aldehydes or acids.
- Procedure:
- Mix o-phenylenediamine with substituted aromatic aldehydes or acids in the presence of catalytic amounts of TiCl4 or under ultrasonic irradiation in water.
- Heat mildly or irradiate at ambient temperature to obtain benzimidazole derivatives in high yields.
- These methods reduce solvent use and reaction times, aligning with sustainable chemistry principles.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation with p-acetamidobenzoic acid | o-Phenylenediamine, p-acetamidobenzoic acid, HCl or H3PO4, reflux | 4–8 hours | 70–85 | Simple, direct, mild conditions | Requires strong acid, purification needed |
| Reacylation of methylbenzimidazol-2-yl carbamate | Methylbenzimidazol-2-yl carbamate, glacial acetic acid, reflux | 8 hours | 61–80 | Good yields, well-characterized | Intermediate synthesis required |
| Multi-step via benzoyl chloride | p-Aminobenzoic acid, chloroacetyl chloride, 2-mercaptobenzimidazole, thionyl chloride | Several steps, 5–8 h each | 50–70 | Structural diversity possible | Multi-step, complex purification |
| CDI activation and amide coupling | Benzimidazole carboxylic acid, CDI, amines, DIPEA, acetonitrile | 24–32 hours | 50–65 | Mild conditions, versatile | Longer reaction time, cost of CDI |
| Green chemistry (TiCl4 catalysis, ultrasonic) | o-Phenylenediamine, aldehydes/acids, TiCl4 or ultrasonic, solvent-free or water | 1–3 hours | 80–90 | Eco-friendly, fast, high yield | Catalyst sensitivity, scale-up challenges |
Research Findings and Notes
The benzimidazole ring formation is generally achieved by acid-catalyzed condensation of o-phenylenediamine with substituted benzoic acids or aldehydes, with reaction conditions influencing yield and purity.
Acetamido substitution is introduced either by direct use of p-acetamidobenzoic acid or by reacylation of benzimidazole intermediates with acetic acid derivatives.
Activation of carboxylic acids with CDI facilitates amide bond formation under mild conditions, useful for preparing derivatives with various amines.
Green chemistry approaches reduce environmental impact and improve efficiency, representing a promising direction for benzimidazole synthesis.
Characterization of intermediates and final products typically involves melting point determination, NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm structure and purity.
Scientific Research Applications
2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The compound can also interact with DNA, disrupting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid (C₁₄H₁₀N₂O₃; MW 254.24)
- Substituent : 4-Hydroxyphenyl.
- Carboxylic Acid Position : 5 (vs. 6 in the target compound).
- Key Differences: The hydroxyl group increases aqueous solubility but reduces lipophilicity (logP ~1.2 estimated). The phenolic -OH is acidic (pKa ~10), whereas the acetamido group in the target compound is neutral, enabling distinct pH-dependent interactions. Positional isomerism of the carboxylic acid alters dipole moments and binding site compatibility in biological targets.
2-(4-Cyanophenyl)benzimidazole-6-carboxylic Acid (C₁₅H₉N₃O₂; MW 279.27)
- Substituent: 4-Cyanophenyl.
- Carboxylic Acid Position : 6 (same as target compound).
- Key Differences: The electron-withdrawing cyano group (-CN) enhances the acidity of the carboxylic acid (pKa ~3.5 vs. ~4.5 for the acetamido analog). Increased lipophilicity (logP ~2.1 estimated) compared to the acetamido derivative (logP ~1.8). The -CN group may improve binding to hydrophobic enzyme pockets but reduces hydrogen-bond donor capacity.
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid (C₁₆H₁₁BrClFN₂O₂; MW ~443.6)
- Substituent: 4-Bromo-2-chlorophenylamino with additional 4-fluoro and 1-methyl groups.
- Carboxylic Acid Position : 4.
- Key Differences :
- Halogen substituents (Br, Cl, F) significantly increase molecular weight and lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration.
- The methyl group at N1 sterically hinders interactions with flat binding sites (e.g., DNA intercalation).
Carboxylic Acid Positional Isomerism
- Target Compound (6-carboxylic acid) : The 6-position places the carboxylic acid closer to the benzimidazole N1, creating a stronger intramolecular hydrogen-bonding network. This may stabilize the molecule in planar conformations, favoring interactions with flat enzymatic active sites .
Biological Activity
2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal effects, alongside relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzimidazole core is known for its role in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. Additionally, the acetamido group may enhance solubility and bioavailability, potentially improving therapeutic efficacy.
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | A549 | 15.2 | Moderate |
| 2g | MDA-MB-231 | 8.0 | High |
| Control (Cisplatin) | A549 | 5.0 | High |
The compound exhibited moderate activity against A549 cells with an IC50 value of 15.2 µM, indicating potential as an anticancer agent but with less potency compared to other derivatives like compound 2g .
Antimicrobial Activity
In addition to its anticancer properties, this benzimidazole derivative has shown promising antimicrobial effects. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4 | High |
| Escherichia coli | 8 | Moderate |
| Streptococcus faecalis | 4 | High |
The minimum inhibitory concentration (MIC) values indicate that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Antifungal Activity
The antifungal potential of this compound was also evaluated against common fungal strains:
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 64 | Moderate |
| Aspergillus niger | 64 | Moderate |
These results suggest that while the compound exhibits some antifungal activity, it may not be as potent as other antifungal agents .
Case Studies and Research Findings
A notable study synthesized various benzimidazole derivatives and assessed their biological activities. The results indicated that structural modifications significantly influenced their anticancer and antimicrobial activities. For example:
- Structural Variations : Substituting different groups on the benzimidazole core altered the biological activity significantly.
- Cytotoxicity Studies : Compounds were tested on both cancerous (A549) and non-cancerous (HSAEC1-KT) cell lines to evaluate selectivity and toxicity profiles.
The findings highlighted that certain substitutions could enhance anticancer activity while maintaining low toxicity towards normal cells .
Chemical Reactions Analysis
Carboxylic Acid Modifications
The C-6 carboxylic acid group demonstrates versatile reactivity under standard conditions:
Key Observations :
-
Methanol esterification proceeds efficiently due to the electron-withdrawing benzimidazole core enhancing carboxylic acid reactivity .
-
Amidation with primary amines requires pre-activation with SOCl₂ to achieve moderate yields .
Acetamide Group Transformations
The 4-acetamidophenyl substituent displays characteristic acylation/hydrolysis behavior:
Mechanistic Insight :
Hydrolysis follows nucleophilic attack at the carbonyl carbon, generating a tetrahedral intermediate that collapses to release acetate . Steric hindrance from the benzimidazole ring slows reaction kinetics compared to simple aryl acetamides.
Benzimidazole Core Reactivity
The bicyclic system participates in electrophilic substitution and coordination chemistry:
Structural Effects :
-
Alkylation preferentially occurs at N-1 due to reduced steric hindrance compared to N-3 .
-
Metal complexes show enhanced stability from chelation between carboxylate and benzimidazole nitrogens .
Multicomponent Condensations
The compound serves as a scaffold in heterocyclic synthesis:
Synthetic Utility :
Microwave-assisted reactions significantly reduce reaction times (from 24 hr to 45 min) while maintaining yields .
Biological Activity Correlations
Structure-activity relationship (SAR) data from analogs reveal:
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid?
Methodological Answer: The compound can be synthesized via amidation or esterification reactions. For example, refluxing 2-(4-aminophenyl)-1H-indole derivatives with acid bromides in dry THF, followed by purification via column chromatography (silica gel, hexane:EtOAc eluent) yields the acetamidophenyl benzimidazole core . Alternatively, esterification of carboxylic acid precursors using methanol and catalytic sulfuric acid under reflux for 72 hours has been reported for analogous benzimidazole-6-carboxylates . Key parameters include reaction temperature (0°C for amidation, reflux for esterification), solvent choice (THF or methanol), and acid catalysis.
Q. How should researchers purify and characterize this compound?
Methodological Answer: Post-synthesis purification typically involves column chromatography (e.g., silica gel with hexane:EtOAc gradients) to isolate the product . Characterization requires multimodal analysis:
Q. What are the common challenges in crystallizing this compound?
Methodological Answer: Crystallization challenges include poor solubility in aqueous media and polymorphism. Use polar aprotic solvents (DMSO or DMF) for initial dissolution, followed by slow diffusion with anti-solvents (water or ethanol). SHELXL refinement is recommended for handling twinned or high-resolution datasets, which are common with rigid benzimidazole backbones . For polymorph screening, vary solvent systems (e.g., acetonitrile vs. THF/water) and monitor via differential scanning calorimetry (DSC).
Q. How can researchers assess the compound’s solubility for in vitro assays?
Methodological Answer: Solubility profiling should use phosphate-buffered saline (PBS, pH 7.4) and DMSO for stock solutions. For example, analogs of benzimidazole-6-carboxylic acid show limited aqueous solubility (<1 mg/mL) but dissolve in DMSO (82 mg/mL) or ethanol (10 mg/mL) . Pre-formulation studies with co-solvents (e.g., PEG-400) or pH adjustment (using sodium bicarbonate) may improve bioavailability.
Q. What spectroscopic techniques are critical for confirming the acetamido group’s presence?
Methodological Answer:
- FT-IR : Look for N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) peaks at ~1650–1680 cm⁻¹.
- 1H NMR : A singlet at ~2.1 ppm for the acetamido methyl group.
- 13C NMR : Peaks at ~170 ppm (carbonyl) and ~24 ppm (methyl) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Methodological Answer: Target the benzimidazole core or acetamido group for derivatization:
- Replace the acetamido phenyl group with electron-withdrawing substituents (e.g., cyano or fluoro) to modulate electronic properties .
- Synthesize prodrugs via esterification of the carboxylic acid to improve membrane permeability .
- Introduce heterocyclic moieties (e.g., oxadiazole) to explore anticancer or antiviral activity .
Q. How do researchers resolve contradictions in solubility or stability data across studies?
Methodological Answer: Discrepancies may arise from batch-to-batch variations or analytical conditions. Standardize protocols:
Q. What computational strategies predict binding affinity for therapeutic targets?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against targets like HIV protease or kinase domains. Use the crystal structure of the benzimidazole core as a scaffold for ligand optimization . Density functional theory (DFT) calculations can model electronic effects of substituents on binding energy. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How are salt forms or co-crystals developed to improve physicochemical properties?
Methodological Answer: Screen counterions (e.g., 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine) via solvent-assisted grinding or slurry methods. Analyze salt stability via X-ray powder diffraction (XRPD) and thermal gravimetric analysis (TGA). Patent data suggest that amine salts enhance solubility and crystallinity for benzimidazole derivatives .
Q. What methodologies address overlapping signals in NMR spectra?
Methodological Answer:
- Use 2D NMR (HSQC, HMBC) to resolve crowded regions, particularly for aromatic protons in the benzimidazole ring .
- Variable-temperature NMR to reduce signal broadening caused by tautomerism.
- Deuterated solvents (DMSO-d6 or CDCl3) for sharper peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
